molecular formula C12H16O2 B8400711 (R)-4-Phenyl-2-acetoxybutane CAS No. 129098-41-5

(R)-4-Phenyl-2-acetoxybutane

Cat. No. B8400711
Key on ui cas rn: 129098-41-5
M. Wt: 192.25 g/mol
InChI Key: IVEWTAOGAGBQGG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Smiles
Step Three
Name
Quantity
476 mg
Type
reactant
Smiles
C(C)(=O)OC(=C)CCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1.5 h)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to afford 0.51 g of crude product
CUSTOM
Type
CUSTOM
Details
Base hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Smiles
Step Three
Name
Quantity
476 mg
Type
reactant
Smiles
C(C)(=O)OC(=C)CCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1.5 h)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to afford 0.51 g of crude product
CUSTOM
Type
CUSTOM
Details
Base hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=O)C.[H][H].C(OC(CCC1C=CC=CC=1)C)(=O)C.C(Cl)(Cl)Cl>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:9]1([CH2:8][CH2:7][CH:5]([OH:4])[CH3:6])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Smiles
Step Three
Name
Quantity
476 mg
Type
reactant
Smiles
C(C)(=O)OC(=C)CCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1.5 h)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to afford 0.51 g of crude product
CUSTOM
Type
CUSTOM
Details
Base hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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